Boc-glycine
Overview
Description
Boc-glycine, also known as N-tert-butoxycarbonyl glycine, is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a protecting group for amino acids. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, making it a valuable tool in organic synthesis.
Mechanism of Action
Target of Action
Boc-glycine, also known as N-tert-Butoxycarbonyl-2-aminoacetic acid, is primarily used as a protecting group for amines in organic synthesis . It is particularly useful in the field of peptide synthesis . The primary targets of this compound are therefore the amine groups present in amino acids and peptides .
Mode of Action
This compound acts by protecting the amine groups in amino acids and peptides during synthesis . This protection is achieved through the formation of Boc-protected amines and amino acids, which is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective cleavage of the Boc group under specific conditions, such as acidic conditions .
Biochemical Pathways
This compound is involved in the biochemical pathways of glycine metabolism . Glycine is degraded via three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate glycine degradation to form ammonia and CO2 .
Pharmacokinetics
It is known that this compound is soluble in dmso , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the protection of amine groups in amino acids and peptides during synthesis . This protection allows for the successful synthesis of complex peptides without unwanted side reactions . After the synthesis, the Boc group can be selectively removed under specific conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases allows for its use in a variety of chemical environments . Furthermore, the cleavage of the Boc group requires specific conditions, such as acidic conditions , indicating that the pH of the environment can significantly influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-glycine can be synthesized by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydrogen carbonate. The reaction is typically carried out in an aqueous solution, and the this compound is obtained after purification .
Industrial Production Methods: The industrial production of this compound follows a similar route, where glycine is mixed with sodium hydrogen carbonate in water, and di-tert-butyl dicarbonate is added in batches. The reaction conditions are controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Boc-glycine undergoes various chemical reactions, including:
Esterification: this compound can react with alcohols in the presence of a catalyst to form esters.
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield free glycine.
Coupling Reactions: this compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Esterification: Catalysts like ceric ammonium nitrate can be used for esterification reactions.
Deprotection: Trifluoroacetic acid is commonly used for removing the Boc group.
Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.
Major Products Formed:
Esterification: this compound esters.
Deprotection: Free glycine.
Coupling Reactions: Peptides with Boc-protected amino acids.
Scientific Research Applications
Boc-glycine has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and in the preparation of various amino acid derivatives.
Biology: this compound derivatives are used in the synthesis of peptides and proteins for biological studies.
Medicine: It is used in the synthesis of peptide-based drugs and neuroprotective agents.
Industry: this compound is employed in the production of bio-based polymers and other industrial chemicals.
Comparison with Similar Compounds
Fmoc-glycine: Another protecting group used in peptide synthesis, which is removed under basic conditions.
Cbz-glycine: A benzyl carbamate-protected glycine, which is removed by catalytic hydrogenation.
Uniqueness of Boc-Glycine: this compound is unique due to its stability under neutral and basic conditions and its ease of removal under acidic conditions. This makes it highly versatile and suitable for various synthetic applications, especially in peptide synthesis .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063509 | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4530-20-5 | |
Record name | N-(tert-Butoxycarbonyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4530-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boc-glycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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